5-(((((9H-fluoren-9-yl)methoxy)carbonyl)(4-((tert-butoxycarbonyl)amino)cyclohexyl)amino)methyl)-1H-pyrrole-2-carboxylic acid

Description

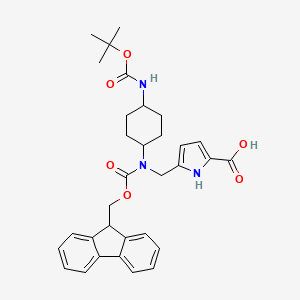

This compound (CAS 2137804-08-9) is a specialized amino acid derivative featuring a pyrrole-2-carboxylic acid core modified with dual protective groups: a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group and a tert-butoxycarbonyl (Boc) moiety. The Fmoc group is commonly used in solid-phase peptide synthesis (SPPS) for temporary amine protection, while the Boc group provides permanent protection for the cyclohexylamine substituent . Its molecular formula is C₃₁H₃₅N₃O₆, with a molecular weight of 545.63 g/mol, distinguishing it from simpler Fmoc/Boc-protected analogs . The structure includes a 4-((tert-butoxycarbonyl)amino)cyclohexyl group linked via a methylene bridge to the pyrrole ring, enabling applications in peptide engineering and drug discovery where steric and electronic tuning is critical.

Properties

IUPAC Name |

5-[[9H-fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H37N3O6/c1-32(2,3)41-30(38)34-20-12-15-22(16-13-20)35(18-21-14-17-28(33-21)29(36)37)31(39)40-19-27-25-10-6-4-8-23(25)24-9-5-7-11-26(24)27/h4-11,14,17,20,22,27,33H,12-13,15-16,18-19H2,1-3H3,(H,34,38)(H,36,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKJWABREGVMJNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)N(CC2=CC=C(N2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H37N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that similar compounds, such as 4-tert-butyl n-[(9h-fluoren-9-ylmethoxy)carbonyl]-l-aspartate, are often used in peptide synthesis. Therefore, it can be inferred that this compound may also interact with specific proteins or enzymes in the body.

Biochemical Pathways

The compound likely plays a role in the biochemical pathway of peptide synthesis. In this process, the compound would be used to protect the amino group of an amino acid during synthesis, preventing unwanted side reactions. Once the desired peptide bond is formed, the protective group can be removed, allowing the next amino acid to be added.

Result of Action

The primary result of the action of this compound is the successful synthesis of peptides with the desired sequence. By protecting certain functional groups during synthesis, this compound allows for the selective formation of peptide bonds, leading to the creation of specific peptide sequences.

Action Environment

The action of this compound is highly dependent on the environment in which it is used. In a laboratory setting, factors such as temperature, pH, and the presence of other reagents can greatly influence its efficacy and stability. For example, the Fmoc group is stable under acidic conditions but can be removed under basic conditions. Therefore, careful control of the reaction environment is crucial for the successful use of this compound in peptide synthesis.

Biological Activity

5-(((((9H-fluoren-9-yl)methoxy)carbonyl)(4-((tert-butoxycarbonyl)amino)cyclohexyl)amino)methyl)-1H-pyrrole-2-carboxylic acid is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following characteristics:

- Molecular Formula : C25H28N2O6

- Molecular Weight : 452.50 g/mol

- Physical State : Solid

- Purity : >98% (HPLC)

The biological activity of this compound is primarily attributed to its interactions with various biological pathways. Notable mechanisms include:

- Protein Tyrosine Kinase Inhibition : The compound exhibits inhibitory effects on several receptor tyrosine kinases (RTKs), which are crucial in regulating cell growth and differentiation. This inhibition can lead to reduced tumor growth in certain cancer models .

- Apoptosis Induction : It has been shown to promote apoptosis in cancer cells, likely through the activation of the intrinsic apoptotic pathway, involving mitochondrial changes and caspase activation .

- Cell Cycle Regulation : The compound affects the cell cycle by inducing G1 phase arrest, thereby inhibiting cell proliferation. This is particularly significant in cancer treatment strategies .

Biological Activity Overview

The compound's biological activities can be categorized as follows:

| Biological Activity | Description |

|---|---|

| Anticancer | Induces apoptosis and inhibits tumor growth via RTK pathways. |

| Anti-infection | Exhibits activity against various pathogens, including bacteria and viruses. |

| Immunomodulatory Effects | Modulates immune responses, potentially enhancing anti-tumor immunity. |

| Neuroprotective Effects | Shows promise in protecting neuronal cells from oxidative stress. |

Case Studies

-

Anticancer Efficacy :

A study conducted on human breast cancer cell lines demonstrated that treatment with the compound resulted in a significant decrease in cell viability and increased apoptotic markers, suggesting its potential as a chemotherapeutic agent . -

Infection Models :

In vitro studies indicated that the compound had effective antibacterial properties against strains of Staphylococcus aureus and Escherichia coli, highlighting its potential as an antibiotic candidate . -

Neuroprotection :

Research on neurodegenerative disease models revealed that the compound could reduce neuronal cell death induced by oxidative stress, suggesting a protective role against neurodegeneration .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of Fmoc, Boc, and cyclohexylamine groups. Below is a detailed comparison with analogous molecules:

Structural Analogues and Key Features

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.